Ethyl 2-amino-5-nitrobenzenecarboximidate
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Overview
Description
Ethyl 2-amino-5-nitrobenzenecarboximidate is an organic compound with a complex structure that includes an ethyl ester, an amino group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-5-nitrobenzenecarboximidate typically involves the reaction of 2-nitroaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-nitroaniline, ethyl chloroformate, triethylamine.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane at a temperature of around 0-5°C.
Procedure: 2-nitroaniline is dissolved in the solvent, and triethylamine is added to the solution. Ethyl chloroformate is then added dropwise to the mixture while maintaining the temperature. The reaction mixture is stirred for several hours until the reaction is complete.
Workup: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The purification steps may include additional techniques such as distillation and crystallization to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-nitrobenzenecarboximidate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium dithionite.
Substitution: Halides (e.g., HCl, HBr), alkoxides (e.g., sodium methoxide).
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products Formed
Reduction: Ethyl 2-amino-5-aminobenzenecarboximidate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-amino-5-nitrobenzenecarboximidic acid.
Scientific Research Applications
Ethyl 2-amino-5-nitrobenzenecarboximidate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic applications. It may be used in the design of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-nitrobenzenecarboximidate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 2-amino-5-nitrobenzenecarboximidate can be compared with other similar compounds such as:
2-amino-5-nitrobenzoic acid: Similar structure but lacks the ethyl ester group.
Ethyl 2-amino-4-nitrobenzenecarboximidate: Similar structure but with the nitro group in a different position.
2-amino-5-nitrobenzamide: Similar structure but with an amide group instead of an ester group.
Uniqueness
This compound is unique due to the presence of both an amino and a nitro group on the benzene ring, along with an ethyl ester group. This combination of functional groups provides a versatile platform for various chemical transformations and applications in different fields.
Properties
IUPAC Name |
ethyl 2-amino-5-nitrobenzenecarboximidate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-2-15-9(11)7-5-6(12(13)14)3-4-8(7)10/h3-5,11H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBWNEZMEFPQPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=C(C=CC(=C1)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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